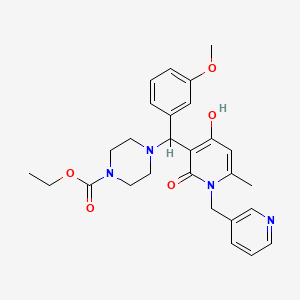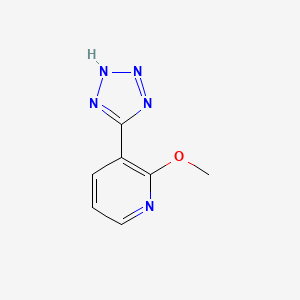
Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)-” is a chemical compound with the molecular formula C8H9N5O. It has an average mass of 191.190 Da and a monoisotopic mass of 191.080704 Da .
Synthesis Analysis
While specific synthesis methods for “Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)-” were not found, a similar compound, “3-(5-Phenyl-2H-tetrazol-2-yl)pyridine”, was synthesized by treating 5-phenyl-1H-tetrazole with pyridin-3-ylboronic acid under Chan–Evans–Lam coupling conditions .Molecular Structure Analysis
The molecular structure of “Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)-” was confirmed by various spectroscopic methods such as 1H, 13C-NMR spectroscopy, IR spectroscopy, UV–Vis spectroscopy, and high-resolution mass spectrometry . Further studies on the molecular structure were conducted using sequential X-ray diffraction analysis and theoretically by DFT B3LYP quantum chemistry calculation .Physical And Chemical Properties Analysis
The physical and chemical properties of “Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)-” include an average mass of 191.190 Da and a monoisotopic mass of 191.080704 Da .Applications De Recherche Scientifique
1. Synthesis and Coordination Chemistry
Pyridine derivatives are extensively used in the synthesis and coordination chemistry of various compounds. For instance, the synthesis and complex chemistry of 2,6-bis(pyrazolyl)pyridines, which are derivatives of pyridine, have been explored for applications like luminescent lanthanide compounds for biological sensing and iron complexes exhibiting unique thermal and photochemical spin-state transitions (Halcrow, 2005).
2. Organic Synthesis and Ligand Development
In organic synthesis, pyridine compounds act as crucial intermediates and ligands. For example, the development of new O/N/O ligands like bis-phenol-pyridine and bis-phenol-pyrazole has been studied, showcasing the versatility of pyridine derivatives in forming complex molecular structures (Silva et al., 1997).
3. Photophysical Applications
The field of photophysics has also benefited from pyridine derivatives. Research on luminescent methoxylated imidazo[1,5-a]pyridines has demonstrated their potential in applications like increasing emission quantum yield and Stokes shift tuning, crucial for materials used in light-emitting devices (Volpi et al., 2021).
4. Medicinal Chemistry
In medicinal chemistry, pyridine derivatives are key components for synthesizing various bioactive molecules. For example, the synthesis of antitumor agents using polymethoxylated fused pyridine ring systems has been explored, highlighting the role of pyridine in developing potential therapeutic agents (Rostom et al., 2009).
5. Material Science
In material science, pyridine derivatives are used to develop new materials with unique properties. Research into low-cost emitters with large Stokes' shift using pyridine derivatives demonstrates their potential in creating innovative luminescent materials for various applications (Volpi et al., 2017).
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes
Mode of Action
It is known that similar compounds can form hydrogen bonds with their targets This interaction can lead to changes in the target’s function, potentially altering cellular processes
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities These activities suggest that Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- may affect multiple pathways, leading to downstream effects
Result of Action
Similar compounds have shown cytotoxic effects This suggests that Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- may also have cytotoxic effects
Action Environment
The action, efficacy, and stability of Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature
Propriétés
IUPAC Name |
2-methoxy-3-(2H-tetrazol-5-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O/c1-13-7-5(3-2-4-8-7)6-9-11-12-10-6/h2-4H,1H3,(H,9,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEFJPRVDQOPKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C2=NNN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


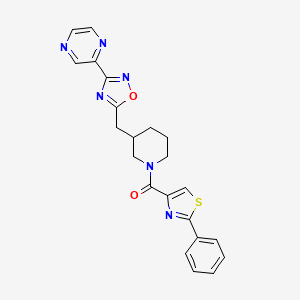
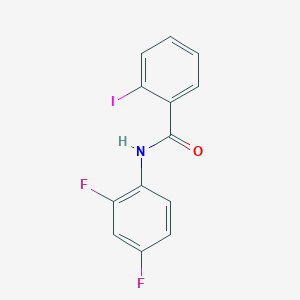

![2-[(5-Chloropyrimidin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2707763.png)
![6-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2707764.png)
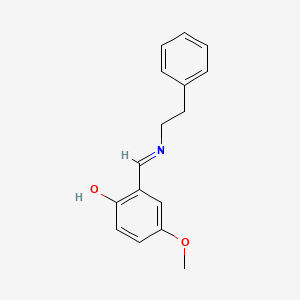
![Ethyl 2-(4-acetylbenzamido)-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxylate](/img/structure/B2707766.png)
![N-(2-methoxyphenethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2707767.png)
![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-[(2-thiophen-2-ylacetyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2707769.png)
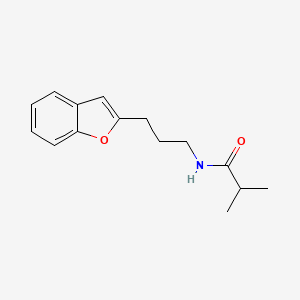
![3-Benzyl-8-((3,5-dimethylisoxazol-4-yl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2707773.png)
![(3-(Benzo[d]thiazol-2-yl)bicyclo[1.1.1]pentan-1-yl)methanol](/img/structure/B2707774.png)
